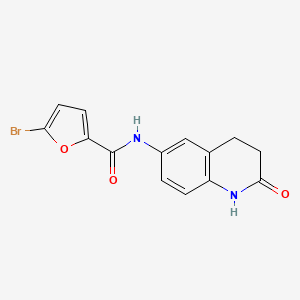
5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of quinoline derivatives. This compound has shown promising results in various scientific studies, and its potential applications in the field of medicinal chemistry are being explored.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide' involves the reaction of 5-bromo-2-furoic acid with 2-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid followed by dehydration and cyclization to form the final product.
Starting Materials
5-bromo-2-furoic acid, 2-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, DMF (dimethylformamide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), TEA (triethylamine), DCM (dichloromethane), NaHCO3 (sodium bicarbonate), NaCl (sodium chloride), H2O (water)
Reaction
Step 1: Activation of 5-bromo-2-furoic acid with EDC and TEA in DMF to form the active ester intermediate., Step 2: Addition of 2-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid to the reaction mixture and stirring at room temperature for 24 hours., Step 3: Dehydration of the intermediate product with DCC and TEA in DCM to form the corresponding isocyanate intermediate., Step 4: Cyclization of the isocyanate intermediate with NaHCO3 in H2O to form the final product., Step 5: Isolation and purification of the final product by filtration, washing with NaCl solution, and drying.
Mechanism Of Action
The exact mechanism of action of 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins that play a crucial role in the development and progression of various diseases.
Biochemical And Physiological Effects
Studies have shown that 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide exhibits significant biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide in lab experiments include its high potency, selectivity, and ability to target specific enzymes and proteins. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide. Some of these include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and viral infections.
2. Exploring its mechanism of action and identifying its target proteins and enzymes.
3. Developing new synthetic routes to improve the yield and purity of the compound.
4. Studying its pharmacokinetics and pharmacodynamics to determine its suitability for clinical use.
5. Conducting further preclinical studies to evaluate its safety and efficacy in animal models.
Conclusion:
In conclusion, 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a promising compound that has shown significant potential in scientific research. Its diverse applications and unique properties make it an attractive target for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications in the field of medicinal chemistry.
Scientific Research Applications
The potential applications of 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide in scientific research are diverse. Some of the most notable applications include its use as a molecular probe in drug discovery and as a tool for studying the biological mechanisms of various diseases.
properties
IUPAC Name |
5-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-12-5-4-11(20-12)14(19)16-9-2-3-10-8(7-9)1-6-13(18)17-10/h2-5,7H,1,6H2,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBVRTVLSQTMBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)
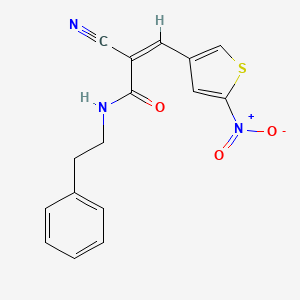
![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2415778.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415780.png)
![Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate](/img/structure/B2415783.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2415784.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2415786.png)
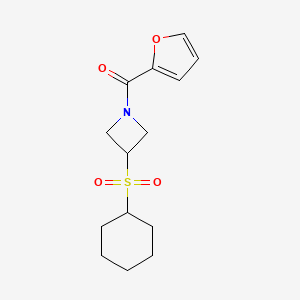
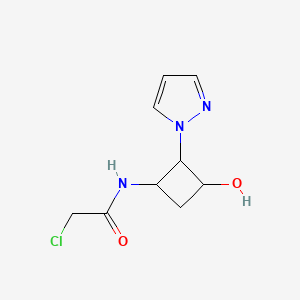
![3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2415791.png)
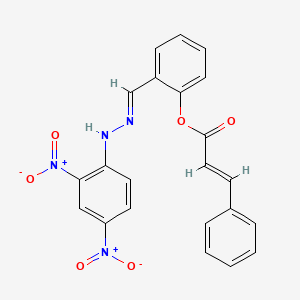
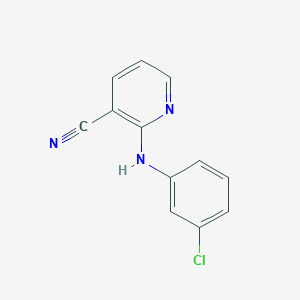
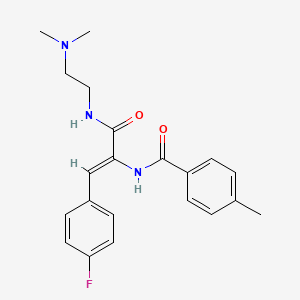
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2415798.png)